molecular formula C41H56O8 B1214782 (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole CAS No. 39471-19-7

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole

Cat. No.: B1214782
CAS No.: 39471-19-7
M. Wt: 676.9 g/mol
InChI Key: LLGCSIYAKIIVFJ-FDOHDBATSA-N
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Description

The compound “(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole” is a complex organic molecule that features multiple functional groups, including a furan ring, a cyclopropane ring, and a benzodioxole moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the furan ring, the cyclopropane ring, and the benzodioxole moiety. Each step would require specific reagents and conditions:

    Formation of the Furan Ring: This could be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Formation of the Cyclopropane Ring: This might involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst.

    Formation of the Benzodioxole Moiety: This could be synthesized through the condensation of a catechol derivative with an appropriate aldehyde.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropane derivative.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Reduced cyclopropane derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: As a potential drug candidate due to its unique structure.

    Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the 2-methylprop-1-enyl group.

    5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole: Lacks the furan and cyclopropane rings.

Uniqueness

The unique combination of functional groups in the compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.

Properties

CAS No.

39471-19-7

Molecular Formula

C41H56O8

Molecular Weight

676.9 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole

InChI

InChI=1S/C22H26O3.C19H30O5/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h5-10,12-13,19-20H,11,14H2,1-4H3;12-13H,3-11,14-15H2,1-2H3/t19-,20+;/m1./s1

InChI Key

LLGCSIYAKIIVFJ-FDOHDBATSA-N

Isomeric SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

39471-19-7

Synonyms

reslin

Origin of Product

United States

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